2-(5-Phenyl-1,3-oxazol-2-yl)aniline
Description
Significance of Oxazole (B20620) and Aniline (B41778) Moieties in Contemporary Chemical Science
The constituent parts of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline, the oxazole and aniline groups, are individually of great importance in modern chemistry.
The oxazole moiety is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom. tandfonline.comnih.gov This structural motif is a cornerstone in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities. tandfonline.comnih.gov Oxazole-containing compounds are investigated for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. nih.govrsc.org The versatility of the oxazole ring allows it to engage with various enzymes and receptors within biological systems through a range of non-covalent interactions. tandfonline.comnih.gov Its bioisosteric properties also make it a valuable component in drug design, where it can be used to modify and enhance the pharmacological profiles of lead compounds. rsc.orgnih.gov
The aniline moiety, C₆H₅NH₂, is the simplest aromatic amine and serves as a crucial building block in chemical synthesis. wikipedia.org Aniline and its derivatives are foundational to numerous sectors, including the pharmaceutical, dye, polymer, and agrochemical industries. geeksforgeeks.orgresearchgate.netbritannica.com In pharmaceuticals, the aniline structure is a key precursor in the synthesis of a variety of drugs. geeksforgeeks.orgresearchgate.net Its reactivity, particularly its susceptibility to electrophilic aromatic substitution and diazotization reactions, makes it a versatile starting material for creating a vast array of complex organic molecules. wikipedia.orggeeksforgeeks.org
Research Context and Scope for this compound
The research interest in this compound is largely driven by the combined functionalities of its oxazole and aniline components. The fusion of a biologically active heterocycle with a versatile synthetic building block creates a molecule with significant potential for investigation in medicinal chemistry and materials science. While extensive research on this specific isomer is still emerging, the study of related compounds provides a clear context for its scientific exploration.
For instance, its isomer, 4-(5-phenyl-1,3-oxazol-2-yl)aniline, has been noted for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties, driving interest in its synthesis and application in medicinal chemistry. ontosight.ai This suggests a similar research trajectory for this compound, focusing on the synthesis of derivatives and the evaluation of their biological efficacy.
Furthermore, the photophysical properties of structurally similar compounds containing oxazole and phenyl rings are an area of active research. mdpi.com These molecules can exhibit fluorescence, which opens up possibilities for their use as fluorescent probes or in the development of organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com The synthesis of this compound is typically achieved through multi-step reactions that first form the oxazole ring, followed by its linkage to the aniline precursor. acs.orgresearchgate.net
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 193811-53-9 sigmaaldrich.com |
| Molecular Formula | C₁₅H₁₂N₂O sigmaaldrich.com |
| Molecular Weight | 236.27 g/mol |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(5-phenyl-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12N2O/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,16H2 |
InChI Key |
GQHQUFLPSBUAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole ring is a fundamental step in the synthesis of 2-(5-phenyl-1,3-oxazol-2-yl)aniline. Various methods have been developed for the construction of this heterocyclic system, with cyclization reactions being a prominent approach.
Cyclization Reactions in Oxazole (B20620) Synthesis
Cyclization reactions are a cornerstone of oxazole synthesis, providing a direct route to the heterocyclic core. One common method involves the reaction of an amino alcohol with a carboxylic acid. mdpi.comnih.gov Another approach is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in a one-step process under mild, basic conditions to form 5-substituted oxazoles. ijpsonline.com The reaction proceeds through an oxazoline (B21484) intermediate which then eliminates TosH to yield the oxazole. ijpsonline.com
Furthermore, oxidative cyclization presents another avenue for oxazole formation. sciensage.info For instance, N-styrylbenzamides can undergo metal-free intramolecular oxidative cyclization using a hypervalent iodine reagent to produce 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org Similarly, phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form functionalized oxazoles without the need for heavy metals. organic-chemistry.org
A variety of catalysts can be employed to facilitate these cyclization reactions. For example, zinc iodide (ZnI2) and iron(III) chloride (FeCl3) can mediate the cyclization of acetylenic amides to yield 2-oxazolines and 2-oxazoles. organic-chemistry.org Gold-catalyzed alkyne oxidation offers an efficient route to 2,5-disubstituted oxazoles through a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org
| Cyclization Method | Reactants | Key Reagents/Catalysts | Product Type |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base | 5-substituted oxazoles |
| Oxidative Cyclization | N-styrylbenzamides | PhI(OTf)2 (in situ) | 2,5-disubstituted oxazoles |
| PIDA-mediated Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles |
| Metal-mediated Cyclization | Acetylenic amides | ZnI2, FeCl3 | 2-oxazolines, 2-oxazoles |
| Gold-catalyzed Annulation | Terminal alkyne, Nitrile, Oxidant | Gold catalyst | 2,5-disubstituted oxazoles |
Ring Opening Isomerization of Azetidines for Oxazoline Formation
An alternative and efficient method for the synthesis of 2-oxazolines, precursors to oxazoles, involves the stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.comnih.gov This reaction can be promoted by both Brønsted and Lewis acids, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) being particularly effective. mdpi.comnih.gov The isomerization is believed to occur via a regiospecific SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring. mdpi.com Azetidines themselves are strained four-membered rings and their ring-opening reactions have been a subject of study. beilstein-journals.orgrsc.orgambeed.com
Approaches for Incorporating the Aniline (B41778) Moiety
Once the oxazole ring is formed, the next critical step is the introduction of the aniline group. Palladium-catalyzed cross-coupling reactions and condensation reactions are two primary strategies for achieving this linkage.
Palladium Cross-Coupling Amination Techniques
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of anilines and their derivatives. nih.govrsc.org This methodology allows for the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. nih.gov The versatility of this reaction is enhanced by the development of various phosphine (B1218219) ligands that improve catalyst activity and substrate scope. nih.govwiley.com For instance, ligands like BrettPhos and RuPhos have demonstrated broad applicability in coupling functionalized aryl and heteroaryl halides with primary and secondary amines, often with low catalyst loadings and short reaction times. nih.gov The general mechanism involves oxidative addition, insertion, transmetalation, and reductive elimination steps. rsc.org These reactions have proven effective in synthesizing a wide array of arylamines, which are prevalent in many biologically active molecules. nih.govwiley.com
| Catalyst System | Ligand | Application | Reference |
| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | P(t-Bu)₂-o-biphenyl | One-pot synthesis of triarylamines | mit.edu |
| Pd(OAc)₂ / DPEphos | DPEphos | Coupling of anilines with aryl bromides | mit.edu |
| Pd₂(dba)₃ or Pd(OAc)₂ / YPhos ligand | YPhos ligand | Amination of aryl chlorides at room temperature | wiley.com |
Condensation Reactions for Aniline Linkage
Condensation reactions provide another route for attaching the aniline moiety. For example, the synthesis of oxazoline-substituted potassium organotrifluoroborates can be achieved through the condensation of formyl-substituted aryl- or heteroaryltrifluoroborates with tosylmethyl isocyanide under basic conditions. nih.govnih.gov These oxazoline-containing compounds can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures. nih.gov Classical methods for synthesizing pyrazoles, another class of heterocycles, also involve condensation reactions, such as the reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. orgsyn.org While not directly forming an aniline linkage in these specific examples, the principle of condensation can be adapted to create the desired C-N bond.
Derivatization Strategies and Functionalization of the Compound
Following the successful synthesis of the core this compound structure, further derivatization and functionalization can be undertaken to explore its chemical space and potential applications. The resulting products can often be converted into various other derivatives through simple chemical transformations. rsc.org For instance, the oxazole ring itself can undergo reactions such as nitration, although this may occur on the phenyl ring depending on the reaction conditions. youtube.com The aniline moiety also provides a reactive handle for a multitude of chemical modifications.
Chemical Modifications of Aromatic Moieties (Phenyl and Aniline Groups)
The phenyl and aniline rings of this compound are key targets for structural modification to explore structure-activity relationships (SAR) for various biological targets. A range of synthetic strategies have been employed to introduce diverse substituents onto these aromatic systems.
Research has identified a series of 2-anilino-5-phenyloxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. nih.gov The optimization of both the aniline and phenyl rings in these compounds has led to the development of highly active inhibitors at both enzymatic and cellular levels. nih.gov
The general synthetic approach to access these modified structures often involves the coupling of a substituted aniline with a suitable oxazole precursor. For instance, the synthesis of 2-anilino-5-aryloxazoles can be achieved through the reaction of an appropriately substituted aniline with a 2-chloro-5-aryloxazole.
Table 1: Examples of Chemical Modifications on the Aniline and Phenyl Rings of this compound Analogs
| Compound ID | Aniline Ring Substituent | 5-Phenyl Ring Substituent | Synthetic Method | Reference |
| 5 | Unsubstituted | Unsubstituted | Coupling of aniline with 2-chloro-5-phenyloxazole | nih.gov |
| 8 | 3-methoxy | Unsubstituted | Coupling of 3-methoxyaniline with 2-chloro-5-phenyloxazole | nih.gov |
| 10 | 3-amino | Unsubstituted | Reduction of the corresponding nitro derivative | nih.gov |
| 12 | 3-methylsulfonyl | Unsubstituted | Oxidation of the corresponding thioether | nih.gov |
| 20 | Unsubstituted | 4-fluoro | Coupling of aniline with 2-chloro-5-(4-fluorophenyl)oxazole | nih.gov |
| 23 | Unsubstituted | 3-amino | Reduction of the corresponding nitro derivative | nih.gov |
| 39 | 3-amino | 3-(pyridin-2-yl) | Suzuki coupling | nih.gov |
| 46 | 3-amino | 3-(pyridin-3-yl) | Suzuki coupling | nih.gov |
This table is interactive. Users can sort and filter the data based on the provided columns.
The introduction of substituents on the aniline ring has been shown to significantly impact biological activity. For example, the presence of a 3-amino group on the aniline moiety has been found to be favorable for VEGFR2 inhibition. nih.gov This can be achieved through the reduction of a corresponding nitro-substituted precursor. Further modifications of this amino group, such as sulfonylation, can also be performed to probe the SAR.
Similarly, the 5-phenyl ring is amenable to a variety of modifications. Standard electrophilic aromatic substitution reactions can be employed, though often require careful control of reaction conditions to achieve the desired regioselectivity. A more versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide array of substituents, including other aryl and heteroaryl groups, at specific positions on the phenyl ring. For instance, the coupling of a boronic acid derivative with a halogenated 5-phenyl-oxazole precursor enables the synthesis of biaryl structures. nih.gov
Structural Diversification of the Oxazole Core
While modifications of the peripheral aromatic rings have been extensively explored, diversification of the central 1,3-oxazole core offers another avenue for structural variation. The oxazole ring itself can participate in various chemical transformations, allowing for the introduction of different functionalities or even its replacement with other heterocyclic systems.
One approach to diversify the oxazole core involves the synthesis of analogs with substituents directly on the oxazole ring. For instance, lithiation at the 2-position of a 4,5-diaryloxazole can be followed by reaction with various electrophiles to introduce substituents. nih.gov However, this method can be complicated by potential ring-opening to an isonitrile enolate. nih.gov An alternative is the deprotonation of a 2-methyl-4,5-diaryloxazole followed by alkylation. nih.gov
Furthermore, the oxazole ring can undergo cycloaddition reactions. As an electron-deficient azadiene, the oxazole ring is suitable for inverse electron demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. clockss.org This allows for the construction of more complex, fused heterocyclic systems.
The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives, which can be considered isosteres of the 2,5-disubstituted oxazole core, has also been reported as a strategy for generating structural diversity. nih.gov These analogs are typically synthesized by the cyclization of a diacylhydrazine precursor.
Table 2: Examples of Structural Diversification of the Oxazole Core in Analogs
| Modification Strategy | Resulting Structure | Key Reagents/Conditions | Reference |
| Substitution at C2 | 2-(Alkylamino)methyl-4,5-diphenyloxazole | 2-(Chloromethyl)-4,5-diphenyloxazole, primary amine | nih.gov |
| Substitution at C2 | 2-(Alkylthio)methyl-4,5-diphenyloxazole | 2-(Chloromethyl)-4,5-diphenyloxazole, thiol | nih.gov |
| Substitution at C2 | 2-(Alkoxy)methyl-4,5-diphenyloxazole | 2-(Chloromethyl)-4,5-diphenyloxazole, alkoxide | nih.gov |
| C-alkylation at C2 | Oxaprozin precursor | 2-(Bromomethyl)-4,5-diphenyloxazole, malonate carbanion | nih.gov |
| Diels-Alder Reaction | Fused heterocyclic systems | Oxazole with electron-withdrawing groups, dienophile | clockss.org |
| Isosteric Replacement | 2,5-Disubstituted-1,3,4-oxadiazole | Naphthofuran-2-hydrazide, PABA, POCl₃ | nih.gov |
This table is interactive. Users can sort and filter the data based on the provided columns.
In the context of 2-anilino-5-phenyloxazole derivatives, while direct modification of the oxazole ring has been less explored compared to the aromatic moieties, the synthesis of analogs with different substitution patterns on the oxazole, such as 2-amino-4-phenyloxazoles, could provide valuable insights for drug design. The fundamental reactivity of the oxazole ring presents opportunities for creating novel scaffolds with potentially enhanced or different biological activities.
Advanced Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared spectroscopy is a crucial tool for identifying the principal functional groups within the 2-(5-phenyl-1,3-oxazol-2-yl)aniline molecule. The analysis of the IR spectrum allows for the assignment of characteristic vibrational modes.
The primary aromatic amine (–NH₂) group is readily identified by its characteristic stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. In similar aniline (B41778) derivatives, these bands appear around 3446-3413 cm⁻¹ and 3338-3327 cm⁻¹. nih.gov
The oxazole (B20620) ring and the two phenyl rings give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N stretching vibration of the oxazole ring is typically observed in the 1680-1600 cm⁻¹ region. For example, related 2,5-disubstituted oxazoles show bands in the range of 1668-1604 cm⁻¹. rsc.org The C-O-C stretching of the oxazole ether linkage usually produces strong bands in the 1250-1020 cm⁻¹ range. In compounds like 2,5-diphenyloxazole, a strong band appears around 1089 cm⁻¹. rsc.orgnist.gov The aromatic C=C stretching vibrations from the phenyl rings are expected in the 1600-1450 cm⁻¹ region. nih.gov
Table 1: Characteristic IR Vibrational Frequencies for this compound (based on analogous compounds)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Primary Aromatic Amine |
| Aromatic C-H Stretching | 3100 - 3000 | Phenyl and Oxazole Rings |
| C=N Stretching | 1680 - 1600 | Oxazole Ring |
| Aromatic C=C Stretching | 1600 - 1450 | Phenyl Rings |
| C-O-C Asymmetric Stretching | 1250 - 1150 | Oxazole Ring |
| C-N Stretching | 1340 - 1250 | Aromatic Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the specific chemical environment of each proton and carbon nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two phenyl rings, the oxazole ring, and the amine group.
Aniline Ring Protons: The four protons of the 2-aminophenyl group will appear as a complex multiplet system in the aromatic region (typically δ 6.7–7.8 ppm), influenced by the electron-donating amine group and the electron-withdrawing oxazole substituent.
Phenyl Ring Protons: The five protons of the 5-phenyl substituent will also resonate in the aromatic region (δ 7.3–8.2 ppm). The protons ortho to the oxazole ring are expected to be shifted downfield. For instance, in 2-(4-chlorophenyl)-5-phenyl oxazole, the ortho protons of the 5-phenyl group appear as a doublet around δ 7.74 ppm. rsc.org
Oxazole Ring Proton: The single proton on the oxazole ring (at the C4 position) is anticipated to appear as a singlet, typically in the range of δ 7.4–7.7 ppm, as seen in similar 2,5-disubstituted oxazoles. rsc.org
Amine Protons: The two protons of the –NH₂ group will produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration but is often observed around δ 7.80 ppm in related structures. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | ~7.8 (variable) | Broad Singlet |
| 5-Phenyl Ring Protons | 7.3 - 8.2 | Multiplets |
| Oxazole C4-H | 7.4 - 7.7 | Singlet |
| 2-Aminophenyl Ring Protons | 6.7 - 7.8 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will show 15 distinct carbon signals, consistent with the molecular formula C₁₅H₁₂N₂O. chemspider.com
Oxazole Carbons: The carbons of the oxazole ring are expected at characteristic chemical shifts. The C2 carbon, attached to two heteroatoms and the aniline ring, would be significantly downfield (δ ~160 ppm). The C5 carbon, attached to the phenyl group, would be around δ 151 ppm, and the C4 carbon would appear around δ 124 ppm. These estimations are based on data from analogous compounds like 2-(4-chlorophenyl)-5-phenyl oxazole. rsc.org
Aniline Ring Carbons: The carbons of the 2-aminophenyl ring will show shifts influenced by the substituents. The carbon attached to the amino group (C-N) is typically found around δ 145–150 ppm, while the carbon attached to the oxazole ring would be shifted downfield. Other carbons of this ring would appear in the δ 115–135 ppm range. researchgate.netkpi.ua
Phenyl Ring Carbons: The carbons of the 5-phenyl ring will resonate in the typical aromatic region of δ 124–130 ppm, with the ipso-carbon (attached to the oxazole) being the most deshielded. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (Oxazole) | ~160 |
| C5 (Oxazole) | ~151 |
| C4 (Oxazole) | ~124 |
| Aniline Ring (C-NH₂) | 145 - 150 |
| Aniline & Phenyl Rings (C-H, C-C) | 115 - 135 |
| Aniline & Phenyl Rings (ipso-C) | Deshielded within the aromatic region |
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and study the fragmentation pattern of the compound. For this compound, the molecular formula is C₁₅H₁₂N₂O, corresponding to an average mass of approximately 236.27 Da. nist.govchemspider.com High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial loss of stable neutral molecules or radicals. The molecular ion peak [M]⁺ would be prominent. Key fragmentation pathways could include:
Cleavage of the bond between the aniline and oxazole rings.
Fission within the oxazole ring, potentially leading to the loss of CO or other small fragments.
Fragmentation of the aniline ring, which for aniline itself, often involves the loss of HCN. nist.gov In related structures, the molecular ion peak is often the base peak, indicating the stability of the heterocyclic system. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Properties
The electronic absorption and emission properties are dictated by the conjugated π-system extending across the phenyl and oxazole rings.
Analysis of Absorption Maxima and Band Assignments
The UV-Vis absorption spectrum of this compound in solution is expected to exhibit intense absorption bands in the ultraviolet region. Based on structurally similar compounds like 2,5-disubstituted oxadiazoles (B1248032) and other aniline derivatives, strong absorption maxima are anticipated. mdpi.comresearchgate.net
π→π* Transitions: Intense absorption bands, likely observed around 300-350 nm, can be assigned to π→π* electronic transitions within the extended conjugated system of the molecule. Similar phenyl-oxadiazole systems show intense absorption maxima around 300 nm. mdpi.com
n→π* Transitions: Weaker absorption bands corresponding to n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring and the amine group, may also be present, often at longer wavelengths and with lower intensity.
The position and intensity of these bands can be influenced by the polarity of the solvent. The fluorescence emission spectrum, upon excitation at an appropriate wavelength, would provide information on the molecule's utility in applications such as fluorescent probes. Many oxazole and oxadiazole derivatives are known to be highly fluorescent. researchgate.netmdpi.com
Fluorescence Emission Profiles and Quantum Yield Determination
The photoluminescent properties of this compound, specifically its fluorescence emission characteristics and quantum yields, are crucial for understanding its potential applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental data for this specific compound.
Commercially available listings for this compound explicitly state that analytical data, including photophysical properties, are not collected for this particular chemical. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This lack of available information prevents a detailed discussion and the creation of data tables regarding its fluorescence emission profiles in various solvents and its corresponding quantum yields.
While studies on structurally related compounds, such as other 2,5-disubstituted oxazoles and oxadiazoles, provide some context for the expected fluorescent behavior, this information cannot be directly extrapolated to this compound. The specific substitution pattern and the presence of the aniline moiety are expected to significantly influence the intramolecular charge transfer (ICT) character and, consequently, the solvatochromic behavior and fluorescence efficiency of the molecule.
For instance, research on similar heterocyclic fluorophores demonstrates that the fluorescence emission maxima and quantum yields are highly dependent on the solvent polarity. osti.govmdpi.com In many donor-acceptor systems, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum and can either enhance or quench the fluorescence depending on the nature of the excited state.
To provide a comprehensive analysis as requested, experimental studies would need to be conducted. Such research would involve:
Measurement of Fluorescence Emission Spectra: Recording the fluorescence spectra of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, and ethanol) to determine the emission maxima (λem) and observe any solvatochromic shifts.
Determination of Fluorescence Quantum Yields (ΦF): Quantifying the efficiency of the fluorescence process in the selected solvents using a standard reference fluorophore.
Without such experimental data, any discussion on the fluorescence emission profiles and quantum yields of this compound would be purely speculative and would not meet the required standards of scientific accuracy. The synthesis and subsequent photophysical characterization of this compound are necessary to fill this knowledge gap. mdpi.comuobaghdad.edu.iq
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
DFT has become a standard method for investigating the electronic structure of molecules. scispace.com Functionals like B3LYP combined with basis sets such as 6-31G** or 6-311G(d,p) have proven effective for optimizing geometries and calculating various molecular properties for a wide range of organic molecules, including aniline (B41778) and oxazole (B20620) derivatives. scispace.comresearchgate.netsemanticscholar.org
The optimization of the molecular geometry of 2-(5-phenyl-1,3-oxazol-2-yl)aniline is the first step in any computational analysis. This process seeks the lowest energy conformation of the molecule. Due to the single bonds connecting the three aromatic rings (aniline, oxazole, and phenyl), multiple conformations arising from rotational freedom are possible.
The structure consists of a central aniline ring linked to an oxazole ring, which in turn is substituted with a phenyl group. Theoretical calculations on similar complex aromatic structures indicate that the rings are unlikely to be coplanar. For instance, in a related compound, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, X-ray diffraction revealed significant dihedral angles between the various ring systems. nih.gov The dihedral angle between a central benzene (B151609) ring and an attached oxazole ring was found to be 10.7 (6)°, while the angle between an oxazole ring and its pendant phenyl ring was 2.0 (3)°. nih.gov
For this compound, it is expected that DFT geometry optimization would reveal a twisted conformation. The dihedral angle between the aniline and oxazole rings, as well as between the oxazole and phenyl rings, would be non-zero to minimize steric hindrance between hydrogen atoms on adjacent rings. These optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are fundamental for subsequent calculations of electronic properties.
| Torsional Angle | Description | Expected Value (°) |
|---|---|---|
| C(aniline)-C(aniline)-C(oxazole)-N(oxazole) | Rotation between aniline and oxazole rings | Non-zero, twisted |
| C(oxazole)-C(oxazole)-C(phenyl)-C(phenyl) | Rotation between oxazole and phenyl rings | Near-planar to slightly twisted |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl (aniline) moiety, which is a strong electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-accepting phenyl-oxazole fragment. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) potential upon electronic excitation. DFT calculations provide precise energy values for these orbitals.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 researchgate.net |
| ΔE (HOMO-LUMO Gap) | Energy gap = ELUMO - EHOMO | ~3.0 to 4.5 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govrsc.org The MESP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
In this compound, the MESP analysis is expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the amino group and the nitrogen and oxygen atoms of the oxazole ring, due to the presence of lone pairs of electrons. rsc.org These sites represent the primary centers for hydrogen bonding and coordination. The hydrogen atoms of the amine group and certain regions of the phenyl rings would exhibit positive potential (blue), indicating their electrophilic character.
Key global reactivity descriptors include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors provide a quantitative measure of the molecule's stability and reactivity. A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of the species to accept electrons. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra. nih.govmit.edu It provides information about vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of the lowest singlet excited states. nih.gov The results are typically presented as a series of excitation energies (in eV) or wavelengths (λ, in nm) and their corresponding oscillator strengths (f), which indicate the intensity of the absorption band.
For this compound, the absorption spectrum is expected to be dominated by π→π* transitions within the conjugated aromatic system. The lowest energy transition, corresponding to the longest wavelength absorption maximum (λmax), would likely involve the promotion of an electron from the HOMO (located on the aniline part) to the LUMO (on the phenyl-oxazole part), confirming the ICT character of this transition. TD-DFT calculations are essential for correlating the observed spectral bands with specific electronic transitions, providing a detailed understanding of the molecule's photophysical behavior. acs.org
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | 340-380 | > 0.5 | π→π* (HOMO→LUMO), ICT |
| S0 → S2 | 280-320 | > 0.3 | π→π* (Local Excitation) |
Elucidation of Excited State Dipole Moments
The determination of excited state dipole moments is crucial for understanding how the electronic distribution of a molecule changes upon photoexcitation. This knowledge is vital for applications in materials science and photochemistry. The solvatochromic shift method, which analyzes the shifts in absorption and fluorescence spectra in solvents of varying polarities, is a common experimental and theoretical approach to determine these moments.
Theoretical calculations, often employing quantum chemical methods, are used to compute the ground-state dipole moment (µg). These theoretical values are then compared with experimental data. Methods like the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations are subsequently used to estimate the excited-state dipole moment (µe). researchgate.net For similar chromophoric systems, it has been observed that the excited state dipole moment is generally larger than the ground state dipole moment, indicating a more polar electronic distribution in the excited state. researchgate.netresearchgate.net This change in dipole moment upon excitation is a key factor influencing the photophysical properties of the molecule. researchgate.net The magnitude of the transition dipole moment is a critical parameter that defines the strength of the coupling between the ground and excited states with the electromagnetic field, which in turn governs light absorption and emission. bris.ac.uk
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.govnih.gov This approach is valuable for screening compounds and predicting their behavior without the need for extensive experimental measurements. nih.govresearchgate.net
The fundamental principle of QSPR is to establish a mathematical relationship between a set of molecular descriptors and a specific property. nih.gov These descriptors are numerical values that encode structural information about the molecule. nih.gov QSPR models are developed through a systematic workflow that includes:
Data Compilation and Curation: Gathering and cleaning the experimental data for the property of interest. nih.gov
Molecular Descriptor Generation: Calculating a variety of descriptors that represent the topological, electronic, and geometric features of the molecules. nih.gov
Model Building: Using statistical methods, such as multiple linear regression, to create a model that correlates the descriptors with the property. nih.gov
Model Validation: Assessing the predictive power and robustness of the model using techniques like cross-validation. nih.gov
The goal of QSPR is to develop a reliable model that can accurately predict the properties of new or untested compounds based solely on their structure. nih.gov
Simulation of Spectroscopic Signatures
Computational methods, such as ab initio and density functional theory (DFT) calculations, are employed to simulate the vibrational spectra (infrared and Raman) of molecules. nih.gov These simulations provide theoretical vibrational wavenumbers and intensities that can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov
For molecules with similar structural motifs, such as oxazole rings, computational studies have shown good agreement between calculated and observed vibrational frequencies. nih.gov For instance, in a related oxazolin-5-one derivative, ab initio calculations helped assign the intense C-O stretching vibration and predicted the asymmetric stretching vibrations between C=C and C=N bonds as the most intense mode. nih.gov Such analyses are crucial for understanding the molecular structure and bonding characteristics.
Theoretical Insights into Intramolecular and Intermolecular Interactions
Intramolecular hydrogen bonds can significantly influence the conformation and properties of a molecule. In systems containing amine and phenyl groups, the potential for N-H···N or N-H···F hydrogen bonds exists, which can be investigated using a combination of experimental techniques like NMR spectroscopy and theoretical calculations. nih.govescholarship.orgnih.gov
π-π stacking interactions are non-covalent interactions between aromatic rings that play a significant role in the structure and stability of molecular assemblies in both biological and chemical systems. scirp.orgmdpi.comwikipedia.org These interactions can be studied using high-level quantum chemical calculations and by analyzing crystallographic data from databases like the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). nih.gov
Theoretical investigations on phenol-water complexes have shown that the stacking interaction energies are dependent on the conformation and the level of theory used, with MP2 methods providing a good account of electron correlation. scirp.org In oxadiazole systems, both experimental X-ray diffraction and theoretical DFT calculations have been used to identify and characterize (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π stacking interactions. nih.gov The introduction of fluorine atoms into an aromatic ring can enhance π-π stacking through electrostatic interactions, as seen in phenyl-perfluorophenyl interactions. nih.gov These interactions, though sometimes weak, are crucial for controlling the supramolecular assembly and solid-state packing of molecules. mdpi.comnih.gov
Photophysical Phenomena and Optoelectronic Research
Solvatochromic Behavior and Solvent Polarity Effects on Optical Properties
The photophysical properties of donor-acceptor fluorescent molecules are highly sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, is a key characteristic of compounds like 2-(5-phenyl-1,3-oxazol-2-yl)aniline. The electronic absorption and emission spectra of these molecules exhibit shifts in response to changes in solvent polarity, providing valuable insights into their electronic structure and the nature of their excited states.
In a series of related donor-acceptor molecules, where a diphenylamine donor is linked to heterocyclic acceptors like benzoxazole, a noticeable solvatochromic effect is observed. Typically, as the polarity of the solvent increases, the emission band shows a red-shift (bathochromic shift), indicating a greater stabilization of the excited state compared to the ground state. rsc.org This is attributed to the larger dipole moment of the molecule in the excited state, which interacts more strongly with polar solvent molecules. The low energy absorption band in these systems is generally assigned to a π to π* (S₀ → S₁) electronic transition. rsc.org
The Stokes shift, which is the difference between the absorption and emission maxima, is a measure of the extent of this solvent relaxation and the change in geometry and electronic distribution upon excitation. For instance, in a study of 4-(benzo[d]oxazol-2-yl)-N,N-diphenylaniline (BODP), a compound with a similar electronic framework, the Stokes shift was found to increase with solvent polarity. rsc.org This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state.
The following table illustrates the solvatochromic effect on the absorption and emission maxima of a representative donor-acceptor molecule, 4-(benzo[d]oxazol-2-yl)-N,N-diphenylaniline (BODP), in various solvents.
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| n-Hexane | 31.0 | 357 | 418 | 4486 |
| Toluene | 33.9 | 360 | 435 | 5129 |
| Chloroform | 39.1 | 365 | 460 | 6236 |
| Ethyl Acetate | 38.1 | 358 | 465 | 6976 |
| Acetonitrile | 45.6 | 357 | 495 | 8483 |
| Methanol | 55.4 | 357 | 505 | 8959 |
Data for 4-(benzo[d]oxazol-2-yl)-N,N-diphenylaniline (BODP) adapted from a study on related donor-acceptor molecules. rsc.org
Excited State Dynamics and Deactivation Mechanisms
Upon photoexcitation, molecules like this compound can undergo various relaxation processes to return to the ground state. These deactivation pathways can be either radiative (fluorescence) or non-radiative. Understanding these excited-state dynamics is crucial for optimizing the luminescent properties of these materials.
One of the key non-radiative deactivation mechanisms is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govsemanticscholar.org This process involves the transfer of a proton within the molecule in the excited state, leading to the formation of a transient tautomer with different electronic and emissive properties. For ESIPT to occur, the molecule must possess both a proton-donating and a proton-accepting group in close proximity, a condition that can be met in derivatives of this compound, for example, through the introduction of a hydroxyl group ortho to the oxazole (B20620) linkage on the phenyl ring. The ESIPT process is often ultrafast and can lead to a large Stokes shift between the absorption of the initial form and the emission of the tautomer. nih.govnih.gov
Photo-induced electron transfer (PET) is another significant deactivation pathway that can influence the fluorescence of this compound. In a PET process, an electron is transferred from a donor moiety to an acceptor moiety within the same molecule or between different molecules upon photoexcitation. This process can lead to fluorescence quenching, where the excited state is deactivated non-radiatively before a photon can be emitted.
The efficiency of PET is governed by the thermodynamics of the electron transfer process, which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the fluorophore. In the context of this compound, the aniline (B41778) group can act as an internal electron donor. The presence of external quenching agents, such as nitroaromatic compounds, can also induce PET, leading to a decrease in fluorescence intensity. nih.gov The quenching efficiency often increases with the electron-accepting ability of the quencher. nih.gov The mechanism of fluorescence quenching can be investigated using the Stern-Volmer equation, where a non-linear plot can indicate the presence of both static and dynamic quenching processes. christuniversity.in
Luminescence Properties and Quantum Yield Optimization
The luminescence of this compound and its derivatives is a key feature for their application in optoelectronic devices. These compounds typically exhibit fluorescence in the blue to green region of the electromagnetic spectrum. The fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed, is a critical parameter that determines the brightness of a fluorophore.
The quantum yield of these compounds is highly dependent on their molecular structure and the surrounding environment. For structurally related 1,3,4-oxadiazole derivatives, quantum yields can be significantly influenced by the nature of the substituents. For instance, the introduction of a methoxy group into the aromatic substituent of some 1,3,4-oxadiazole-based fluorophores has been shown to dramatically increase their quantum yield. nih.gov This highlights the importance of electronic effects in modulating the radiative and non-radiative decay rates.
The following table presents photophysical data for aza-analogues of POPOP, which are structurally related to the target compound, in THF solution.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Aza-POPOP analogue 1 | 300 | 365 | 0.23 |
| Aza-POPOP analogue 2 | 305 | 370 | 0.84 |
Data for pyrenyl-substituted aza-analogues of POPOP. nih.gov
Optimizing the quantum yield often involves minimizing non-radiative decay pathways. This can be achieved by rigidifying the molecular structure to reduce vibrational and rotational relaxation, or by carefully selecting substituents to tune the energy levels of the frontier molecular orbitals and inhibit processes like PET.
Non-linear Optical (NLO) Properties of Oxazole Derivatives
In addition to their linear optical properties, oxazole derivatives have shown promise in the field of non-linear optics. Non-linear optical materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes. The third-order NLO properties are of particular interest for applications in optical switching and data storage.
The third-order NLO response of a material is characterized by its third-order nonlinear optical susceptibility (χ⁽³⁾). For organic molecules, a large χ⁽³⁾ is often associated with a high degree of π-electron delocalization. The donor-acceptor architecture of compounds like this compound can enhance their NLO properties. The intramolecular charge transfer from the aniline donor to the phenyl-oxazole acceptor upon excitation can lead to a large change in the molecular dipole moment, which contributes to the third-order nonlinearity.
Studies on resonance benzo[a]phenoxazinium salts, which also possess a donor-acceptor structure, have demonstrated strong third-order NLO coefficients. researchgate.net Similarly, poly(p-phenylenebenzobisoxazole) has been investigated for its NLO properties. acs.org The second hyperpolarizability (γ), a molecular-level measure of the third-order NLO response, can be determined experimentally using techniques like the Z-scan method. Quantum chemical calculations can also provide insights into the relationship between molecular structure and NLO properties. researchgate.net
Design Principles for Tuning Optical Characteristics
The ability to tune the optical properties of this compound and its derivatives is crucial for tailoring them to specific applications. Several design principles have emerged from research on related compounds.
One key strategy is the modification of the donor and acceptor strengths. By introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings, it is possible to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths, as well as the quantum yield. For example, introducing a methoxy group can increase the quantum yield in some oxadiazole systems. nih.gov
Another important design principle is the control of molecular planarity and rigidity. A more planar and rigid structure can enhance π-conjugation and reduce non-radiative decay pathways, leading to higher fluorescence quantum yields. The introduction of bulky groups can sometimes disrupt planarity, leading to a blue shift in the emission and a decrease in quantum yield.
Furthermore, the strategic placement of functional groups can be used to introduce specific functionalities, such as the ability to undergo ESIPT by incorporating a hydroxyl group, or to act as a sensor by including a moiety that can interact with specific analytes, leading to a change in the photophysical properties through mechanisms like PET.
Coordination Chemistry and Metal Ion Interactions
Ligand Design Principles Incorporating 2-(5-Phenyl-1,3-oxazol-2-yl)aniline Scaffolds
The design of effective ligands is a cornerstone of modern coordination chemistry and catalysis. The this compound scaffold offers a robust framework for creating ligands with tunable electronic and steric properties. The core structure provides a bidentate N,N-donor set through the aniline (B41778) nitrogen and the oxazole (B20620) nitrogen, which is a common feature in many successful ligands.
Key design principles involving this scaffold include:
Structural Rigidity and Steric Hindrance : The presence of multiple aromatic rings introduces significant steric bulk and a rigid structure. This rigidity can help in creating a well-defined coordination sphere around the metal center, which is crucial for controlling reactivity and selectivity, particularly in catalysis. nih.govdicp.ac.cn The steric hindrance can be further tuned by introducing substituents on the phenyl or aniline rings.
Electronic Tuning : The electronic properties of the ligand can be modified by adding electron-donating or electron-withdrawing groups to the aromatic rings. This allows for fine-tuning of the electron density on the donor nitrogen atoms, which in turn influences the stability and reactivity of the resulting metal complex. researchgate.net
Introduction of Chirality : A major advantage of the oxazole framework is its proximity to the well-established and highly successful oxazoline (B21484) ligands used in asymmetric catalysis. The fundamental structure of this compound serves as a blueprint for developing chiral analogues, for instance, by replacing the oxazole with a chiral oxazoline derived from an amino alcohol. dicp.ac.cnresearchgate.net Such modifications are pivotal for creating chiral environments for enantioselective transformations.
Derivatives based on similar oxazole-heterocycle motifs, such as oxazole-pyridine and oxazole-pyrimidine ligands, have been designed to create specific "chiral pockets" around a metal ion, demonstrating the potential of this class of compounds. dicp.ac.cndicp.ac.cn
Formation and Characterization of Metal Complexes
Metal complexes incorporating ligands similar to this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netuomustansiriyah.edu.iq The choice of metal precursor (e.g., chlorides, nitrates, acetates) and reaction conditions (e.g., temperature, solvent, molar ratio) determines the final structure and composition of the complex. researchgate.netannalsofrscb.ro
Once formed, these complexes are characterized using a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy : To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the oxazole ring and the N-H stretching of the aniline group.
UV-Vis Spectroscopy : To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which provide insight into the electronic structure. researchgate.net
NMR Spectroscopy : To elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode.
Mass Spectrometry : To determine the molecular weight and fragmentation pattern of the complex, confirming its composition. annalsofrscb.ro
Elemental Analysis : To verify the empirical formula of the synthesized complexes. researchgate.netuomustansiriyah.edu.iq
Magnetic Susceptibility and Conductivity Measurements : To determine the magnetic properties (paramagnetism or diamagnetism) and the electrolytic nature of the complexes, respectively, which helps in assigning their geometry. researchgate.netannalsofrscb.ro
Studies on related 2-amino-5-phenyl-1,3,4-oxadiazole ligands have shown the formation of octahedral complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), suggesting similar possibilities for this compound. researchgate.net
The this compound molecule is anticipated to act primarily as a bidentate chelating ligand. The two primary coordination sites are the nitrogen atom of the aniline group and the nitrogen atom of the oxazole ring. This N,N-coordination forms a stable five-membered chelate ring with the metal ion, a favored configuration in coordination chemistry.
This bidentate N,N-donor mode is a feature of many related heterocyclic ligands used in catalysis and materials science. dicp.ac.cnresearchgate.net For example, 2-amino-5-phenyl-1,3,4-oxadiazole acts as a bidentate ligand, coordinating through the amino nitrogen and one of the oxadiazole nitrogen atoms to form stable complexes. researchgate.net Similarly, chiral pyridine-oxazoline (PyOx) ligands coordinate through the nitrogen atoms of both the pyridine (B92270) and oxazoline rings to create an effective catalytic environment. researchgate.net This established precedent strongly supports a similar bidentate N,N-coordination for this compound.
Role of Oxazoline Derivatives in Asymmetric Catalysis (as Chiral Ligands)
While this compound itself is achiral, its structural motif is closely related to the highly important class of chiral oxazoline ligands. researchgate.netdicp.ac.cn These ligands are renowned for their ability to induce high levels of stereoselectivity in a wide range of metal-catalyzed asymmetric reactions. The development of chiral ligands is a central theme in asymmetric catalysis, aiming to control the three-dimensional arrangement of molecules during a chemical reaction. dicp.ac.cn
The transition from an oxazole to a chiral oxazoline is a key step in creating a useful asymmetric catalyst. This is typically achieved by synthesizing the ligand from a chiral amino alcohol, which introduces one or more stereocenters onto the oxazoline ring. When this chiral ligand coordinates to a metal center, it creates a rigid and well-defined chiral environment that forces reactants to approach from a specific direction, leading to the preferential formation of one enantiomer of the product. dicp.ac.cnresearchgate.net
Examples of successful ligand classes based on this principle include:
Pyridine-Oxazoline (PyOX) Ligands : These N,N-ligands have been used in various copper-catalyzed reactions. researchgate.net
Bis(oxazoline) (BOX) Ligands : These C2-symmetric ligands are highly effective in a multitude of enantioselective reactions.
Planar-Chiral Oxazole-Pyridine Ligands : Recent research has focused on introducing planar chirality, for example by using a [2.2]paracyclophane backbone, to create novel, highly effective N,N-ligands for palladium-catalyzed reactions. dicp.ac.cn
The synthesis of new chiral triazole-oxazoline derivatives has also been reported, further highlighting the modularity and importance of the oxazoline unit in designing ligands for asymmetric catalysis. researchgate.net
Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)
Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of coordination compounds. ul.iemdpi.com This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
For complexes derived from this compound or its analogues, X-ray crystallography can unequivocally confirm:
The coordination mode of the ligand (e.g., bidentate N,N-chelation).
The coordination number and geometry of the central metal ion (e.g., octahedral, tetrahedral, square planar).
The precise bond distances between the metal and the donor nitrogen atoms.
The dihedral angles between the various rings within the ligand, which describes the molecule's conformation. nih.govnih.gov
The presence of intermolecular interactions like hydrogen bonding or π-π stacking, which influence the crystal packing. nih.govnih.gov
Structural analysis of a related compound, 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]pyridine , provides an excellent example of the detailed data obtained from such an analysis. nih.gov The study revealed the dihedral angles between the central benzene (B151609) ring and the oxazole rings to be 10.7(6)° and 64.1(5)°, indicating a significant twist in the molecule due to steric hindrance. nih.gov
Table 1: Example Crystal Structure Data for a Related Oxazole Compound Data for 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]pyridine, a structurally similar compound. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₅FN₂O₂ |
| Molecular Weight (Mr) | 382.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3158 (3) |
| b (Å) | 10.8176 (3) |
| c (Å) | 18.9449 (5) |
| β (°) | 100.571 (3) |
| Volume (ų) | 1876.76 (9) |
| Z | 4 |
This level of structural detail is invaluable for understanding structure-property relationships and for the rational design of new complexes with desired catalytic or material properties.
Supramolecular Assemblies and Crystal Engineering
Intermolecular Hydrogen Bonding in Solid-State Structures
To describe the intermolecular hydrogen bonding, the crystal structure would first need to be elucidated. This would identify the precise locations of hydrogen bond donors and acceptors. For 2-(5-Phenyl-1,3-oxazol-2-yl)aniline, the primary hydrogen bond donor is the amine (-NH₂) group on the aniline (B41778) ring, while potential acceptors include the nitrogen and oxygen atoms of the oxazole (B20620) ring. Analysis of the crystal packing would reveal:
Specific Donor-Acceptor Pairs: Identification of which atoms are involved in hydrogen bonds (e.g., N-H···N or N-H···O).
Geometric Parameters: Precise measurement of bond lengths (D-H, H···A) and angles (D-H···A), which are critical indicators of bond strength.
Intra- vs. Intermolecular Bonds: Determination of whether hydrogen bonds form within a single molecule or between adjacent molecules to build larger assemblies.
Without experimental coordinates for the atoms, any discussion of these parameters would be purely speculative.
π-π Stacking Interactions in Crystal Packing and Self-Assembly
The aromatic phenyl and aniline rings in this compound make π-π stacking interactions a likely feature of its solid-state assembly. A known crystal structure would allow for the characterization of:
Centroid-to-Centroid Distances: The distance between the centers of the aromatic rings, with typical π-stacking interactions occurring at distances of approximately 3.3 to 3.8 Å.
Slip Angles and Geometries: Determination of whether the stacking is face-to-face, edge-to-face, or offset (slipped-stack), which influences the electronic and physical properties of the crystal.
Elucidation of Supramolecular Chains and Networks
The interplay between hydrogen bonding and π-π stacking dictates the formation of extended supramolecular architectures. Analysis of the crystal structure would elucidate:
Supramolecular Synthons: Identification of the primary recognition motifs, such as dimers formed by N-H···N hydrogen bonds between molecules.
Dimensionality: Whether these synthons assemble into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
This level of detail is entirely dependent on having the crystallographic data to map the relative positions of molecules within the unit cell.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the CIF (Crystallographic Information File) data obtained from a crystal structure determination. If the data were available, the analysis would yield:
d_norm Maps: These maps would visually identify regions of significant intermolecular contact, with red spots indicating hydrogen bonds and other close contacts.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
The oxazole (B20620) core is a key component in the design of high-performance fluorescent emitters for OLEDs, particularly for achieving deep blue emission, a crucial color for full-color displays and white lighting. While direct studies on the electroluminescence of 2-(5-Phenyl-1,3-oxazol-2-yl)aniline are not extensively documented, the performance of closely related oxazole-containing compounds provides significant insights into its potential.
Recent research has focused on incorporating oxazole derivatives into larger molecular architectures to enhance the efficiency and stability of OLEDs. For instance, a novel dual-core structure for a deep blue emitter was developed by integrating a weak electron-accepting oxazole derivative into both anthracene (B1667546) and pyrene (B120774) moieties. nih.gov This design strategy aims to create a non-planar structure that reduces intermolecular packing and excimer formation, which are common issues that lead to decreased efficiency and color purity in OLEDs. nih.gov
In one study, two materials, AP-TPO and TPO-AP, were synthesized, where an oxazole derivative was attached to either a pyrene or an anthracene core, respectively. nih.gov Both compounds exhibited high photoluminescence quantum yields and emitted deep blue light. When these materials were used as the emitting layer in non-doped OLED devices, TPO-AP, where the oxazole derivative is on the anthracene core, demonstrated superior performance. nih.gov The incorporation of the oxazole side groups was also found to help in maintaining charge balance, even at high current densities. nih.gov These findings underscore the potential of oxazole-containing structures, like this compound, as building blocks for efficient OLED emitters.
| Material | Maximum Photoluminescence Wavelength (nm) | Photoluminescence Quantum Yield (%) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| AP-TPO | 433 | 82 | 4.33 | 3.73 |
| TPO-AP | 443 | 88 | 5.49 | 4.26 |
Photovoltaic Cells and Organic Electronics
The electron-deficient nature of the oxazole and related oxadiazole rings makes them attractive components for materials used in organic photovoltaic (OPV) cells and other organic electronic devices. These heterocyclic rings can facilitate the injection and transport of electrons, which is a critical process in the functioning of such devices. researchgate.net
While specific studies on the application of this compound in photovoltaic cells are limited, research on polymers incorporating oxadiazole side chains provides a strong indication of their potential. For example, a poly(p-phenylenevinylene) (PPV) based copolymer with electron-deficient oxadiazole segments in its side chain has been synthesized and shown to have good thermal stability. researchgate.net When this copolymer was blended with a fullerene derivative (PCBM) to form the active layer of a bulk-heterojunction photovoltaic cell, it demonstrated promising power conversion efficiency. researchgate.net The incorporation of the electron-deficient oxadiazole was found to improve the performance of the OPV by enhancing electron transfer compared to the parent polymer. researchgate.net
This suggests that the this compound structure, with its electron-accepting oxazole ring, could be a valuable building block for designing new materials for organic solar cells. Its properties could be tuned by chemical modification to optimize the energy levels (HOMO and LUMO) for efficient charge separation and transport in a photovoltaic device.
Chemosensors and Fluorescent Probes for Analyte Detection
The inherent fluorescence of many oxazole-containing compounds makes them excellent candidates for the development of chemosensors and fluorescent probes. These sensors can detect the presence of specific analytes, such as metal ions and nitroaromatic compounds, through changes in their fluorescence emission.
Detection of Metal Ions (e.g., Fe³⁺)
Although direct studies on this compound as a sensor for ferric ions (Fe³⁺) are not prominent in the literature, the broader class of azaheterocyclic compounds has been explored for this purpose. The nitrogen and oxygen atoms within the oxazole ring can act as binding sites for metal ions. Upon binding, the photophysical properties of the molecule can be altered, leading to a "turn-on" or "turn-off" fluorescent response. For instance, azaheterocycle-based bolaamphiphiles containing oxadiazole and triazole rings have been shown to be effective fluorescent chemosensors for the highly toxic Hg²⁺ cation. mdpi.com The interaction between the sensor and the metal ion leads to a noticeable quenching of fluorescence, allowing for its detection at very low concentrations. mdpi.com This principle suggests the potential for designing this compound derivatives that could selectively bind to Fe³⁺ and signal its presence through a change in fluorescence.
Sensing of Nitroanalytes
The detection of nitroaromatic compounds, which are common components of explosives, is another important application of fluorescent chemosensors. The electron-deficient nature of nitroanalytes allows them to interact with electron-rich fluorescent molecules, leading to fluorescence quenching. Oxadiazole-based bolaamphiphiles have demonstrated a pronounced "turn-off" fluorescence response towards common nitro-explosive components like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). mdpi.com The sensing mechanism is based on the efficient quenching of the fluorophore's emission upon interaction with the nitroaromatic compound. Given that this compound possesses an aromatic amine group, which is an electron-donating group, it could potentially serve as an effective electron-rich platform for the detection of electron-deficient nitroanalytes.
Structure-Property Relationships for Material Performance
The performance of materials based on this compound in various applications is intrinsically linked to its molecular structure. The arrangement of the phenyl rings, the oxazole core, and the aniline (B41778) substituent dictates its electronic and photophysical properties.
The presence of the oxazole ring, being electron-deficient, influences the electron-accepting and electron-transporting properties of the molecule. researchgate.net The phenyl groups attached to the oxazole ring contribute to the rigidity and planarity of the molecule, which in turn affects its packing in the solid state and its photophysical properties. In the context of OLEDs, for example, creating a more twisted or non-planar structure by adding bulky side groups can prevent the formation of aggregates (excimers) that would otherwise quench fluorescence and reduce device efficiency. nih.gov
Future Research Directions and Unexplored Avenues
Computational Design of Novel Derivatives with Tailored Properties
The era of rational design, driven by computational chemistry, offers a powerful tool to unlock the full potential of the 2-(5-phenyl-1,3-oxazol-2-yl)aniline scaffold. By employing theoretical calculations, researchers can predict and fine-tune the properties of novel derivatives before their synthesis, saving significant time and resources.
Future computational studies will likely focus on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic and photophysical properties of new analogues. rsc.org These methods can elucidate the relationship between molecular structure and key characteristics such as absorption and emission spectra, quantum yields, and excited-state dynamics. For instance, by systematically modifying the substitution pattern on both the phenyl and aniline (B41778) rings, it is possible to predict how these changes will affect the compound's color, fluorescence, and potential for applications in optoelectronics.
A key area of exploration will be the targeted design of derivatives with enhanced two-photon absorption (TPA) cross-sections. This property is crucial for applications in bio-imaging and photodynamic therapy. Computational screening of a virtual library of this compound derivatives, functionalized with various electron-donating and electron-withdrawing groups, can identify candidates with optimal TPA characteristics. Molecular modeling can also predict other important parameters like chemical reactivity, polarity, and intermolecular interactions, which are vital for designing materials with specific functionalities. mdpi.comresearchgate.net
Table 1: Potential Substituent Effects on Photophysical Properties (Hypothetical Data)
| Substituent Position | Substituent Group | Predicted Effect on Emission Wavelength | Predicted Effect on Quantum Yield |
| 4'-position of Phenyl ring | Electron-donating (e.g., -OCH3) | Bathochromic shift (red-shift) | Increase |
| 4'-position of Phenyl ring | Electron-withdrawing (e.g., -NO2) | Hypsochromic shift (blue-shift) | Decrease |
| 4-position of Aniline ring | Electron-donating (e.g., -N(CH3)2) | Significant bathochromic shift | Significant increase |
| 4-position of Aniline ring | Electron-withdrawing (e.g., -CN) | Significant hypsochromic shift | Significant decrease |
Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency
While classical methods for oxazole (B20620) synthesis exist, future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives.
Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions are poised to play a significant role. For example, rhodium-catalyzed annulation of triazoles and aldehydes has emerged as a powerful tool for the synthesis of 2,5-diaryloxazoles, offering high yields and a broad substrate scope. rsc.orgresearchgate.net Adapting such methods for the synthesis of the target compound could provide a more direct and atom-economical route. Similarly, cobalt-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes presents another promising avenue for the one-step synthesis of 2,5-disubstituted oxazoles. rsc.org
Microwave-assisted organic synthesis (MAOS) is another area with immense potential for enhancing the efficiency of synthesizing these compounds. cu.edu.egnih.gov Microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner products compared to conventional heating methods. cu.edu.egnih.gov The application of microwave-assisted van Leusen oxazole synthesis or Bredereck reaction could streamline the production of this compound derivatives. nih.govijpsonline.commdpi.com
Furthermore, the development of one-pot multicomponent reactions will be a key focus. These reactions, where multiple starting materials react in a single flask to form a complex product, are highly desirable from both an economic and environmental perspective. Designing a one-pot synthesis for this compound would represent a significant step forward.
Table 2: Comparison of Synthetic Methodologies for 2,5-Diaryloxazoles
| Synthetic Method | Catalyst/Reagents | Advantages | Potential for this compound |
| Rhodium-Catalyzed Annulation | Rhodium catalyst, Triazoles, Aldehydes | High yields, Broad substrate scope, One-step | High |
| Cobalt-Catalyzed Cross-Coupling | Cobalt catalyst, N-pivaloyloxyamides, Alkynes | Mild conditions, Broad substrate scope, One-step | High |
| Microwave-Assisted Synthesis | Various (e.g., van Leusen, Bredereck) | Rapid reaction times, High yields, Cleaner products | High |
| Conventional Synthesis | e.g., Condensation and cyclization | Established methods | Lower efficiency compared to advanced methods |
Development of Multi-Stimuli Responsive Materials Based on the Compound
The inherent photophysical properties of the this compound scaffold make it an excellent candidate for the development of "smart" materials that respond to external stimuli. Future research will likely explore the design of derivatives that exhibit changes in their properties in response to light (photochromism), pH, temperature, or the presence of specific analytes.
The development of photochromic derivatives is a particularly exciting avenue. By incorporating a photo-switchable unit into the molecular structure, it may be possible to create materials that change color or fluorescence upon irradiation with light of a specific wavelength. The oxazole ring itself can undergo photochemical transformations, and this reactivity could be harnessed to create novel photoresponsive systems. tandfonline.com The dearomative cycloaddition of oxazoles, for instance, offers a route to creating new scaffolds with altered properties upon light exposure. acs.org
Furthermore, the aniline moiety provides a handle for creating pH-responsive materials. Protonation or deprotonation of the amino group can significantly alter the electronic properties of the entire molecule, leading to changes in its absorption and emission characteristics. This could be exploited for the development of pH sensors.
By combining different responsive units within the same molecule, it may be possible to create multi-stimuli responsive materials. For example, a derivative could be designed to respond to both light and temperature, opening up possibilities for more complex and controllable material functions.
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound and its derivatives into hybrid organic-inorganic systems is a largely unexplored but highly promising research direction. These hybrid materials can combine the desirable properties of both organic molecules (e.g., processability, tunable photophysics) and inorganic materials (e.g., robustness, conductivity).
One area of focus could be the development of fluorescent nanoparticles. By functionalizing the surface of inorganic nanoparticles, such as silica (B1680970) or quantum dots, with this compound derivatives, it is possible to create highly luminescent and stable probes for bio-imaging and sensing applications. The organic shell can also improve the biocompatibility and dispersibility of the nanoparticles.
Another avenue is the creation of hybrid materials for optoelectronic devices. For example, incorporating these oxazole derivatives into silica or titania matrices could lead to the development of novel solid-state lighting materials or sensors. The interaction between the organic chromophore and the inorganic host can lead to unique photophysical properties that are not observed in the individual components. The synthesis of oxazole-silica hybrid materials is an emerging field with significant potential.
Furthermore, the development of bola-type molecules, where two this compound units are connected by a flexible linker, could lead to the formation of self-assembled nanostructures and gels. mdpi.com These materials could find applications in areas such as drug delivery and tissue engineering.
Q & A
Basic Research Question
- Antimicrobial Assays : Perform broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Report minimum inhibitory concentrations (MICs) and compare to standard drugs like ampicillin .
- Anticancer Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) and assess apoptosis via flow cytometry.
Advanced Mechanistic Studies : - Perform ROS detection assays (e.g., DCFH-DA) to evaluate antioxidant activity .
- Conduct molecular docking to predict binding affinities with targets like topoisomerase II or β-tubulin .
What strategies are effective for enantioselective synthesis of chiral oxazoline derivatives of this compound?
Advanced Research Question
Chiral oxazoline ligands (e.g., 2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]aniline) are synthesized using enantiopure amino alcohols (e.g., S-phenylglycinol) under reflux conditions. Key steps:
Cyclization : React 2-aminobenzonitrile with chiral amino alcohols in anhydrous ethanol.
Purification : Recrystallize from ethanol/water mixtures to achieve >99% enantiomeric excess (ee).
Validation : Use chiral HPLC or polarimetry to confirm ee .
Application : These ligands are effective in asymmetric catalysis, such as Cu-catalyzed nitroaldol reactions, yielding enantioselectivities up to 90% ee .
How can solubility challenges be addressed for in vitro or in vivo studies?
Advanced Research Question
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., this compound dihydrochloride) to enhance aqueous solubility .
- Formulation : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or nanoemulsions for in vivo delivery.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf-life under storage conditions .
What are the key structure-activity relationship (SAR) insights for oxazoline-aniline derivatives?
Advanced Research Question
How can computational methods aid in understanding the compound's mechanism of action?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) to predict binding modes and residence times.
- QSAR Modeling : Develop quantitative models correlating substituent electronegativity with antimicrobial potency .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
